5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromopyrimidine moiety, a piperidine ring, and a thiazole group, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine, followed by the formation of the oxymethyl group. This intermediate is then reacted with piperidine and thiazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a halogenated aromatic ring.
Bromine compounds: Various bromine-containing organic molecules.
Uniqueness
What sets 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-11-4-16-14(17-5-11)21-7-10-2-1-3-19(6-10)13(20)12-8-22-9-18-12/h4-5,8-10H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVJPJKHESBFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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